Absence of Publicly Documented Biological Target Engagement for 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents failed to identify any quantitative target-binding or functional assay data (e.g., IC₅₀, Kd, EC₅₀) for 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide [1]. By contrast, numerous other piperidine-1-carboxamide derivatives have reported activity values—for example, the CXCR2 antagonist SB-225002 (CAS 182498-32-4) exhibits an IC₅₀ of 22 nM with >150-fold selectivity over CXCR1 . This stark data asymmetry means that for the target compound, no comparator-specific differentiation can be quantified at this time.
| Evidence Dimension | Target engagement (reported IC₅₀ / Kd) |
|---|---|
| Target Compound Data | No data available in public repositories |
| Comparator Or Baseline | SB-225002 (CXCR2 antagonist): IC₅₀ = 22 nM; >150-fold selectivity over CXCR1 |
| Quantified Difference | Cannot be calculated; target compound lacks any reported activity value |
| Conditions | Literature survey across PubMed, BindingDB, ChEMBL, Google Patents (accessed 2026-04-29) |
Why This Matters
Without quantitative target-engagement data, a buyer cannot verify whether this compound engages the intended biological target with comparable potency to reference standards, making it unsuitable for hypothesis-driven screening without extensive de novo validation.
- [1] PubChem Compound Summary for CID 49692708, 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49692708 (accessed 2026-04-29). View Source
